1-Ethyl-4,5-diphenyl-1h-imidazole
Description
Historical Context of Imidazole (B134444) Chemistry and Heterocyclic Systems
The journey into the world of imidazoles began in the 19th century. The parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus in 1858. nih.govwikipedia.org He obtained it through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), initially naming it "glyoxaline". nih.gov This synthesis, though yielding modest amounts, is still utilized for creating C-substituted imidazoles. wikipedia.org
The discovery of imidazole was part of a broader exploration of heterocyclic compounds—cyclic structures containing atoms of at least two different elements. britannica.com This class of compounds, which includes pyridine, pyrrole, furan, and thiophene, was found to be fundamental to many biological processes and natural products. britannica.comwikiwand.com For instance, the imidazole ring is a core component of the essential amino acid histidine and its derivative, histamine, which plays a crucial role in immune responses. wikiwand.comjocpr.com This inherent biological significance spurred further investigation into the synthesis and properties of various imidazole derivatives. tsijournals.com
Significance of Diphenyl-Substituted Imidazoles in Contemporary Organic and Materials Chemistry
The introduction of phenyl groups to the imidazole core dramatically influences its properties and applications. Diphenyl-substituted imidazoles, such as the 4,5-diphenyl variant, have become a significant scaffold in both medicinal and materials chemistry. The phenyl groups enhance the molecule's steric bulk and lipophilicity, which can modulate its biological activity and physical properties.
In the realm of medicinal chemistry, diphenyl-substituted imidazoles have been investigated for a wide range of therapeutic applications. Research has demonstrated their potential as:
Anthelmintic agents: Certain 2-substituted-4,5-diphenyl imidazoles have shown significant activity against parasitic worms. nih.gov
Anticonvulsants: Derivatives of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their ability to prevent seizures. researchgate.net
Antibacterial and Antifungal agents: The imidazole framework is a known pharmacophore in many antimicrobial drugs, and diphenyl substitution has been explored to develop new agents to combat drug-resistant microbes. wisdomlib.orgscirp.org
Antitumor agents: The structural motif is present in compounds designed as potential cancer therapeutics. nih.govsapub.org
In materials chemistry, the rigid, planar structure and aromatic nature of diphenyl-imidazoles make them attractive for developing novel materials. Their fluorescent properties, in particular, have led to their use as optical whiteners and components in organic light-emitting diodes (OLEDs). nih.gov
Rationale for Dedicated Academic Investigation of N-Ethyl-Substituted Diphenyl Imidazoles
The specific attachment of an ethyl group to one of the nitrogen atoms (the N-1 position) of the diphenyl-imidazole core, as seen in 1-Ethyl-4,5-diphenyl-1H-imidazole, is a subject of targeted academic research. This N-alkylation is a key strategy for fine-tuning the molecule's properties.
One major area of investigation is the synthesis of ionic liquids . Ionic liquids are salts with low melting points that are explored as environmentally friendly solvents and electrolytes. The cation in these salts is often a large, asymmetric organic molecule. N-alkylated imidazoles, or imidazolium (B1220033) salts, are common choices. The synthesis of compounds like 1-ethyl-2,4,5-triphenyl-1H-imidazole (a close relative of the subject compound) serves as a precursor step to creating these specialized cations, where the size and nature of the N-alkyl group (like ethyl) can influence the resulting ionic liquid's physical properties. researchgate.net
Furthermore, studies on N-substituted imidazoles aim to understand structure-activity relationships for therapeutic applications. For example, research into a series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated that modifications at the N-1 position significantly impact their antitumor activity. nih.gov Similarly, other studies have shown that N-substitution can modulate the antimicrobial efficacy of imidazole derivatives. nih.gov The ethyl group provides a specific, flexible, and moderately sized substituent that allows researchers to systematically probe its influence on the compound's biological interactions and material characteristics.
Research Findings on Substituted Imidazoles
Table 1: Anthelmintic Activity of 2-Substituted-4,5-Diphenyl Imidazoles This table presents the results of a study screening various diphenyl imidazole derivatives for their effectiveness against parasitic worms, measured by the time taken to cause paralysis and death.
| Compound | Paralysis Time (min) | Death Time (min) |
| 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole | 0.24 | 0.39 |
| 2-[3-methoxyphenyl]-4,5-diphenyl imidazole | 0.35 | 0.52 |
| 2-[2-phenylethenyl]-4,5-diphenyl imidazole | 0.31 | 0.45 |
| Albendazole (Standard) | 0.54 | 2.16 |
| Piperazine citrate (B86180) (Standard) | 0.58 | 2.47 |
| Data sourced from a study on the anthelmintic activity of novel 2-substituted-4,5-diphenyl imidazoles. nih.gov |
Table 2: Antitumor Activity of 1-(4-substituted phenyl)-2-ethyl Imidazole Derivatives This table shows the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit the growth of cancer cell lines by 50%. Lower values indicate higher potency.
| Compound | Substitution | IC₅₀ against A549 (µM) | IC₅₀ against HeLa (µM) | IC₅₀ against SGC-7901 (µM) |
| 4f | p-Br | 6.60 | 3.24 | 5.37 |
| 4c | n-butyl | 18.53 | - | - |
| 5-FU (Standard) | - | 21.05 | 16.84 | 19.33 |
| MTX (Standard) | - | 30.17 | 25.43 | 28.51 |
| Data from a study on the antitumor activity of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives. nih.gov |
Compound Names
Structure
2D Structure
3D Structure
Properties
CAS No. |
1632-82-2 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-ethyl-4,5-diphenylimidazole |
InChI |
InChI=1S/C17H16N2/c1-2-19-13-18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
USAZIWXOIGUZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 4,5 Diphenyl 1h Imidazole and Its Analogues
Classic and Modified Debus-Radziszewski Condensation Protocols
The Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858, remains a cornerstone for the synthesis of imidazoles. wikipedia.orgscribd.commdpi.com It is a multicomponent reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com For the synthesis of N-substituted imidazoles like 1-Ethyl-4,5-diphenyl-1H-imidazole, the protocol is modified by replacing ammonia with a primary amine. wikipedia.orgscribd.com In this specific case, the synthesis would involve the condensation of benzil (B1666583) (the 1,2-dicarbonyl component), formaldehyde (B43269) (the aldehyde), and ethylamine (B1201723) (the primary amine).
This reaction is a prime example of a multicomponent reaction and is utilized commercially for the production of various imidazoles. wikipedia.orgscribd.com
While the exact mechanism of the Debus-Radziszewski synthesis is not definitively established, a plausible pathway is generally accepted. wikipedia.orgscribd.com The reaction is thought to occur in two main stages. wikipedia.orgscribd.com
Formation of a Diimine: In the initial step, the 1,2-dicarbonyl compound (e.g., benzil) reacts with two equivalents of the amine (e.g., ethylamine) to form a diimine intermediate through condensation at the two carbonyl groups. wikipedia.orgscribd.com
Condensation and Cyclization: The formed diimine then condenses with the aldehyde. This is followed by cyclization and subsequent oxidation (dehydrogenation) to yield the final substituted imidazole (B134444) ring. wikipedia.orgscribd.com
The efficiency and yield of the Debus-Radziszewski synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the solvent system, and the stoichiometry of the reactants.
Temperature: The reaction temperature can significantly influence the reaction rate and yield. While some reactions proceed at room temperature, particularly with reactive substrates, heating is often required. mdpi.comresearchgate.net For instance, studies on the synthesis of 2,4,5-trisubstituted imidazoles have shown that reflux temperatures are often optimal. mdpi.comresearchgate.net
Solvent Systems: The choice of solvent plays a crucial role. Polar solvents are generally preferred. Ethanol (B145695) is a commonly used solvent, often providing good yields. researchgate.net However, other solvents such as methanol (B129727), N,N-dimethylformamide (DMF), and acetonitrile (B52724) have also been employed. researchgate.net The selection of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction's progress. In one study, comparing various solvents at reflux, ethanol provided a significantly higher yield (82%) compared to water (10%), acetonitrile (13%), DMF (30%), THF (15%), and methanol (25%). researchgate.net
Reagent Stoichiometry: The molar ratios of the dicarbonyl compound, aldehyde, and amine are critical for maximizing the yield and minimizing side products. Typically, an excess of the amine and aldehyde components may be used to drive the reaction to completion.
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Solvent | Ethanol (reflux) | Optimal yield (82%) for a trisubstituted imidazole synthesis. | researchgate.net |
| Solvent | Water (reflux) | Low yield (10%). | researchgate.net |
| Temperature | Room Temperature | Only trace amounts of product formed in various solvents. | researchgate.net |
| Temperature | Reflux | Significant increase in yield across all tested solvents. | researchgate.net |
Catalytic Approaches in Imidazole Ring Formation
To improve the efficiency, selectivity, and environmental footprint of imidazole synthesis, various catalytic methods have been developed. These approaches often offer milder reaction conditions and higher yields compared to traditional methods.
Transition metal catalysts are powerful tools for constructing imidazole rings. ijpsjournal.com Various metals, including copper, rhodium, zinc, and nickel, have been shown to effectively catalyze the cyclization reactions leading to imidazole derivatives. ijpsjournal.combeilstein-journals.orgrsc.orgorganic-chemistry.org
Copper Catalysis: Copper catalysts, such as copper(I) iodide (CuI) and copper(II) chloride (CuCl₂), are widely used. beilstein-journals.orgorganic-chemistry.org They can promote oxidative cyclization and C-N cross-coupling reactions. ijpsjournal.combeilstein-journals.org For example, copper-catalyzed reactions of terminal alkynes with amidines can produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Rhodium Catalysis: Rhodium(II) catalysts are effective in the reaction of 1-sulfonyl triazoles with nitriles to form imidazoles through the intermediacy of rhodium iminocarbenoids. organic-chemistry.org
Zinc Catalysis: Zinc chloride (ZnCl₂) has been used to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines, yielding multisubstituted imidazoles under mild conditions. organic-chemistry.org
Nickel Catalysis: A Schiff's base nickel complex has been employed for a one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles with excellent yields and catalyst reusability. organic-chemistry.org
Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy for synthesizing complex molecules like tetrasubstituted imidazoles. tandfonline.com This approach avoids the use of potentially toxic and expensive metals.
Thiazolium Salts: Thiazolium salts have been used to catalyze the one-pot synthesis of substituted imidazoles. acs.orgnih.gov The mechanism involves the catalyzed addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate that then cyclizes to form the imidazole ring. acs.org
Chiral Bicyclic Imidazoles: A family of chiral bicyclic imidazole catalysts has been developed for various enantioselective reactions. acs.org These catalysts, derived from skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), offer high activity and selectivity. acs.org
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. tandfonline.comwikipedia.orgoperachem.com It is particularly useful for the N-alkylation of imidazoles to produce derivatives like this compound. tandfonline.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of an anionic reactant from the aqueous or solid phase to the organic phase where the reaction occurs. wikipedia.orgoperachem.com This method often results in high yields and selectivity for N-alkylation, avoiding the formation of quaternized byproducts. tandfonline.comresearchgate.net Chiral phase-transfer catalysts have also been employed for the enantioselective synthesis of axially chiral imidazoles. nih.gov
The principles of green chemistry have driven the adoption of more environmentally benign reaction media. Deep eutectic solvents (DESs) and ionic liquids (ILs) are at the forefront of this movement in imidazole synthesis. researchgate.netrsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, non-volatile, and recyclable.
A urea-ZnCl₂ based DES has been shown to be a highly efficient and recyclable medium for the Debus-Radziszewski reaction, producing 2,4,5-triaryl-1H-imidazoles in excellent yields (up to 99%) in as little as 30 minutes. thieme-connect.com
Novel ternary DESs, such as one composed of dimethyl urea, SnCl₂, and HCl, can act as both the solvent and catalyst for the one-pot synthesis of substituted imidazoles, demonstrating excellent recyclability over multiple runs. researchgate.net
Ionic Liquids (ILs): Imidazolium-based ionic liquids are particularly relevant as they can serve as "green" solvents and, in some cases, as dual solvent-catalysts. rsc.orgmst.edursc.org Their properties, such as viscosity, hydrophilicity, and basicity, can be tuned by modifying the alkyl side chains and the anion. rsc.org The synthesis of ILs themselves is often a quaternization reaction, and understanding the kinetics and solvent effects in their production is crucial for their sustainable application. ku.edu Imidazole-based ILs have been used as catalysts for various organic transformations and as media for the synthesis of other imidazole derivatives. mst.edursc.org
| Solvent System | Catalyst/Role | Key Advantage | Reference |
|---|---|---|---|
| Urea–ZnCl₂ | Dual solvent and catalyst | Excellent yield (99%) and short reaction time (30 min). Recyclable. | thieme-connect.com |
| Dimethyl urea/SnCl₂/HCl | Ternary DES as dual solvent and catalyst | Good to excellent yields, high purity, recyclable for at least five runs. | researchgate.net |
| Imidazolium-based ILs | Dual solvent-catalyst | Tunable properties, recyclable, facilitates product separation. | rsc.orgrsc.org |
Multi-Component Reactions for the Synthesis of Diversified Imidazole Skeletons
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a single operation. tandfonline.com The synthesis of tetrasubstituted imidazoles, including derivatives structurally related to this compound, is often achieved through a four-component cyclocondensation.
A common approach involves the reaction of benzil, an aldehyde, a primary amine, and ammonium acetate (B1210297). tandfonline.comnih.gov For instance, the condensation of benzil, various aldehydes, and aminoethylpiperazine with ammonium acetate can be catalyzed by sulphated yttria (SO₄²⁻/Y₂O₃) in ethanol to produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comnih.gov This method offers good to excellent yields and the catalyst can be reused multiple times without significant loss of activity. nih.gov Other catalysts, such as InCl₃·3H₂O and Fe₃O₄@SiO₂/bipyridinium nanocomposites, have also been employed to facilitate similar transformations under mild conditions. nih.govcore.ac.uk
These MCRs provide a versatile platform for creating a library of imidazole derivatives by systematically varying the aldehyde and amine components, leading to a wide range of functionalized products.
Regioselective N-Alkylation Strategies for Introducing the Ethyl Moiety
The introduction of an ethyl group onto the nitrogen atom of the 4,5-diphenyl-1H-imidazole core requires precise control of regioselectivity to ensure the formation of the desired N1-isomer. The unsymmetrical nature of the imidazole ring presents a challenge, as alkylation can potentially occur at different nitrogen positions.
The choice of alkylating agent, base, and solvent significantly influences the outcome of the N-alkylation reaction. Common alkylating agents include alkyl halides (e.g., iodoethane (B44018), ethyl bromide) and dialkyl carbonates. acs.orgresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (ACN) is a frequently used combination for N-alkylation. acs.orgbeilstein-journals.orgd-nb.info For instance, the reaction of 2,4,5-triphenyl-1H-imidazole (lophine) with iodoethane in the presence of NaH in anhydrous acetonitrile leads to the formation of 1-ethyl-2,4,5-triphenyl-1H-imidazole. acs.org Other base-solvent systems, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetonitrile, have also proven effective for the N-alkylation of various imidazole derivatives. researchgate.netderpharmachemica.com The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been reported to facilitate N-alkylation with high yields and shorter reaction times. lookchem.com
Table 1: Comparison of Alkylation Conditions for Imidazole Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Iodoethane | NaH | Acetonitrile | Not specified | High | acs.org |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | Not specified | researchgate.net |
| Alkyl Bromides | NaOH/SDS | Water | 60°C | Excellent | lookchem.com |
| Alkyl Tosylates | Cs₂CO₃ | Dioxane | 90°C | 90-98% | nih.gov |
This table is generated based on data for various imidazole alkylation reactions and may not be specific to this compound.
Achieving regioselective N1-alkylation is crucial for the synthesis of this compound. The regioselectivity is governed by a combination of steric and electronic factors. otago.ac.nz In the case of 4,5-disubstituted imidazoles, the two nitrogen atoms are electronically equivalent, but steric hindrance from the substituents at positions 4 and 5 can influence the site of alkylation.
For unsymmetrical imidazoles, the position of substitution is influenced by the electronic nature of the substituents on the imidazole ring. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz The choice of reaction conditions also plays a critical role. For instance, alkylation under neutral conditions can lead to different regioselectivity compared to reactions performed in a basic medium. otago.ac.nz In many cases, steric hindrance from bulky substituents on the imidazole ring or the alkylating agent itself can favor substitution at the less sterically hindered nitrogen atom. researchgate.netotago.ac.nz
Cyclization of Amido-nitriles and Other Advanced Precursors
An alternative approach to constructing the imidazole ring involves the cyclization of acyclic precursors. The synthesis of imidazole derivatives from amido-nitriles represents one such strategy. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can lead to the formation of 4,5-diphenyl-1H-imidazole-1,2-diamine.
Another advanced method involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This approach entails the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring to form a carbene intermediate, which then undergoes further reactions to yield functionalized 1H-imidazoles. nih.gov
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot procedures have been developed for the synthesis of substituted imidazoles. core.ac.ukijpbs.com These methods often combine the formation of the imidazole ring and subsequent functionalization in a single reaction vessel.
Synthesis of Functionalized this compound Derivatives
The core structure of this compound can be further modified to introduce various functional groups, leading to derivatives with tailored properties. Functionalization can be achieved by starting with a pre-functionalized precursor or by modifying the synthesized imidazole ring.
For instance, 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these derivatives often follows the multi-component reaction strategy, where a substituted benzaldehyde (B42025) is used as one of the starting materials. nih.gov Furthermore, stannylated derivatives like 1-ethyl-4-(tributylstannyl)-1H-imidazole can be synthesized and used as versatile intermediates in cross-coupling reactions to introduce a wide range of substituents at the 4-position of the imidazole ring. The synthesis of fluorescent N1-functionalized imidazoles has also been reported, highlighting the potential for creating imidazole-based sensors. rsc.org
High Resolution Spectroscopic and Crystallographic Investigations of 1 Ethyl 4,5 Diphenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
Specific NMR data for 1-Ethyl-4,5-diphenyl-1H-imidazole, including proton and carbon chemical shifts, coupling constants, and 2D NMR correlations, were not found in the search results.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Constants
Experimental ¹H NMR data for this compound is not available in the provided search results.
Carbon (¹³C) NMR Chemical Shift Analysis and Quaternary Carbon Assignment
Experimental ¹³C NMR data for this compound is not available in the provided search results.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Reports on advanced 2D NMR studies specifically for this compound were not identified.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization
While IR and Raman spectroscopy are standard techniques for characterizing imidazole (B134444) derivatives, specific spectra and vibrational mode assignments for this compound are not documented in the available literature.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Specific mass spectrometry data, including molecular weight and fragmentation patterns for this compound, could not be located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data providing the exact mass of this compound was not found in the search results. For related tetrasubstituted imidazoles, HRMS is typically used to confirm the elemental composition. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. When an organic molecule is exposed to UV or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For molecules with conjugated π systems, such as this compound, the π to π* transitions are particularly relevant and occur at longer wavelengths. libretexts.org
In a study of a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, the UV-Vis spectrum showed absorption peaks at 340 nm and 406 nm. researchgate.net The absorption at 406 nm was attributed to the π→π* transition. researchgate.net The presence of conjugated systems, like the phenyl and imidazole rings, leads to a smaller energy gap for these transitions, bringing the absorption into the UV-Vis range. libretexts.org The analysis of electronic transitions is crucial for understanding the photophysical behavior of the compound.
| Transition Type | Typical Wavelength Range (nm) | Description |
| σ -> σ | < 200 | High-energy transition involving sigma bond electrons. |
| n -> σ | 150-250 | Transition of a non-bonding electron to an anti-bonding sigma orbital. |
| π -> π | 200-500 | Transition of an electron from a pi bonding orbital to a pi anti-bonding orbital, common in conjugated systems. youtube.com |
| n -> π | 250-600 | Transition of a non-bonding electron to a pi anti-bonding orbital. youtube.com |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure, Intermolecular Interactions, and Polymorphism
For imidazole derivatives, SC-XRD studies reveal that the imidazole ring is typically planar. nih.gov For instance, in 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate, the imidazole ring is essentially planar. nih.gov The orientation of the substituent groups relative to the imidazole core is a key structural feature. In a derivative, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, the imidazole ring forms dihedral angles of 35.78 (4)°, 26.35 (5)°, and 69.75 (5)° with the dimethoxyphenyl ring and the two phenyl rings, respectively. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Interactive Data Table: Selected Bond Distances and Angles for Imidazole Derivatives
| Parameter | Value (Å or °) | Compound Reference |
|---|---|---|
| N1-C2 Distance | 1.356(4) Å | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org |
| N2-C2 Distance | 1.325(4) Å | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org |
| Dihedral Angle (Imidazole-Phenyl 1) | 70.18 (9)° | 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole researchgate.net |
| Dihedral Angle (Imidazole-Phenyl 2) | 12.77 (12)° | 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole researchgate.net |
Hydrogen Bonding Networks and π-π Stacking Interactions
Hydrogen bonds and π-π stacking are crucial non-covalent interactions that direct the supramolecular assembly of aromatic and heterocyclic compounds. In many imidazole derivatives, intermolecular hydrogen bonds are observed. nih.gov For example, O-H⋯N hydrogen bonds are found in the crystal structure of 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate. nih.gov Additionally, C—H⋯π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also observed and contribute to the stability of the crystal packing. nih.goviucr.org In some cases, weak intramolecular C—H⋯N hydrogen bonds can also be present. researchgate.net The presence of π-π stacking interactions between the phenyl and/or imidazole rings is also a common feature, further stabilizing the crystal lattice. semanticscholar.org
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for investigating the thermal properties of a material, such as melting point and phase transitions. For various 4,5-diphenyl-1H-imidazole derivatives, melting points have been reported, for instance, a derivative showed a melting point of 182°C, while another melted at 248°C - 250°C. semanticscholar.orgscirp.org These values provide information about the thermal stability of the compounds and can indicate the presence of different crystalline forms (polymorphs), which would exhibit different melting points and phase transition behaviors.
Data Table: Melting Points of 4,5-Diphenyl-1H-Imidazole Derivatives
| Compound Derivative | Melting Point (°C) |
|---|---|
| 2-((4-(Trifluoromethyl)benzyl)thio)-4,5-diphenyl-1H-imidazole | 182 semanticscholar.orgscirp.org |
| 2-((4-Chlorobenzyl)thio)-4,5-diphenyl-1H-imidazole | 178 semanticscholar.org |
| 2-((4-Methylbenzyl)thio)-4,5-diphenyl-1H-imidazole | 164 semanticscholar.org |
Fluorescence Spectroscopy for Photophysical Properties and Luminescence Phenomena (e.g., Piezochromism)
Computational and Theoretical Chemistry of 1 Ethyl 4,5 Diphenyl 1h Imidazole
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics in Various Media
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. While specific MD simulation studies exclusively focused on 1-Ethyl-4,5-diphenyl-1H-imidazole are not extensively available in publicly accessible literature, the principles and expected outcomes can be inferred from studies on structurally similar imidazole (B134444) derivatives. nih.gov These simulations model the interactions between atoms over time, governed by a force field, and allow for the exploration of the molecule's conformational landscape in different environments, such as in a vacuum or in various solvents.
Conformational Flexibility Analysis:
The conformational landscape of this compound is largely defined by the rotational barriers of the single bonds connecting the substituents to the imidazole core. Key dihedral angles that would be monitored in an MD simulation include:
The C-C-N-C dihedral angles defining the orientation of the ethyl group relative to the imidazole ring.
The N-C-C-C and C-C-C-C dihedral angles that describe the rotation of the two phenyl groups.
Potential energy surface (PES) scans, often performed using quantum mechanical methods like Density Functional Theory (DFT), can complement MD simulations by mapping out the energy as a function of these dihedral angles, revealing the most stable conformations and the energy barriers between them. For other imidazole derivatives, PES scans have been effectively used to identify the lowest energy conformers. nih.gov
Dynamics of Phenyl Ring and Ethyl Group Rotations:
MD simulations can track the fluctuations of these dihedral angles over time, providing a dynamic picture of the molecule's flexibility. It is expected that the phenyl groups would exhibit significant rotational freedom, though this may be sterically hindered to some extent by their proximity to each other and to the ethyl group. The ethyl group itself is expected to be highly flexible. The frequency and amplitude of these rotations are key indicators of the molecule's dynamic behavior.
The following table illustrates the type of data that could be generated from an MD simulation to describe the conformational dynamics of the phenyl rings. Please note, this is a representative table, as specific data for this compound is not available.
| Time (ps) | Phenyl Group 1 Dihedral Angle (degrees) | Phenyl Group 2 Dihedral Angle (degrees) |
|---|---|---|
| 0 | 45.2 | -50.1 |
| 100 | 65.8 | -30.5 |
| 200 | 30.1 | -65.2 |
| 300 | 55.9 | -42.8 |
| 400 | 72.3 | -25.7 |
| 500 | 40.5 | -58.9 |
Influence of Solvent Media:
The surrounding medium can have a significant impact on the conformational dynamics of a molecule. MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box.
Polar Aprotic Solvents (e.g., acetone, DMSO): Polar aprotic solvents will interact with this compound primarily through dipole-dipole interactions. While not as strong as hydrogen bonds, these interactions can still affect the conformational preferences of the molecule.
Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, van der Waals interactions will dominate. The absence of strong solute-solvent interactions might allow for greater conformational freedom of the phenyl and ethyl groups compared to polar environments.
The root-mean-square deviation (RMSD) is a common metric used in MD simulations to quantify the stability of a molecule's conformation over time. A lower, stable RMSD value suggests that the molecule is maintaining a relatively consistent conformation, while larger fluctuations indicate greater flexibility. The following interactive table provides a hypothetical comparison of RMSD values for an imidazole derivative in different solvent environments.
| Solvent | Average RMSD (Å) | Standard Deviation of RMSD (Å) |
|---|---|---|
| Water (Polar Protic) | 1.8 | 0.3 |
| DMSO (Polar Aprotic) | 2.1 | 0.5 |
| Hexane (Non-polar) | 2.5 | 0.8 |
Reaction Chemistry and Mechanistic Studies Involving 1 Ethyl 4,5 Diphenyl 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring and Phenyl Moieties
Nucleophilic substitution reactions on the imidazole ring itself are less common unless activated by electron-withdrawing groups or through specific reaction pathways. numberanalytics.com For some imidazole derivatives, such as 4,5-diphenyl-1H-imidazole-1,2-diamine, the amino groups can participate in nucleophilic substitution reactions. In the case of 1-ethyl-4,5-diphenyl-1H-imidazole, direct nucleophilic substitution on the ring is not a primary reaction pathway under standard conditions.
Oxidation and Reduction Pathways of the Imidazole Core and its Substituents
The imidazole ring is generally stable to oxidation, but its derivatives can be oxidized under specific conditions. For example, related compounds like 4,5-diphenyl-1H-imidazole-1,2-diamine can be oxidized to form corresponding imidazole derivatives using agents like hydrogen peroxide or potassium permanganate. Similarly, reduction of the imidazole core is not typical under standard chemical conditions due to its aromatic stability. However, specific derivatives can undergo reduction. For instance, 4,5-diphenyl-1H-imidazole-1,2-diamine can be reduced to form partially or fully saturated imidazole derivatives with agents like sodium borohydride. Research on the specific oxidation and reduction pathways for this compound is not detailed in the available literature.
Ligand Exchange Reactions in Coordination Complexes Derived from Imidazole
While studies on this compound itself as a ligand are limited, extensive research has been conducted on the closely related N-heterocyclic carbene (NHC) complexes derived from its diethylated analogue, 1,3-diethyl-4,5-diphenyl-1H-imidazolium. These studies provide significant insight into the coordination chemistry of this structural framework.
Gold(I) and Gold(III) complexes bearing the [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] (a carbene ligand) have been synthesized and their reactivity studied. acs.orgnih.gov These complexes undergo various ligand exchange reactions, which are crucial for their potential applications.
Halide Exchange Reactions: Halido(NHC)gold(I) complexes, such as the chlorido, bromido, and iodido derivatives, exhibit halide exchange in solution. For example, the bromido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complex rapidly and almost quantitatively converts to the corresponding chlorido complex in the presence of chloride ions. acs.org The iodido complex shows a more complex profile, forming both the chlorido complex and undergoing ligand scrambling to yield a bis(NHC)gold(I) species. acs.org
Ligand Scrambling: A common reaction for these complexes is ligand scrambling, where two mono(NHC)gold(I) halide complexes rearrange to form a more stable bis(NHC)gold(I) complex and a dihalidoaurate(I) anion. acs.org This process is influenced by factors such as concentration and temperature. acs.org
Redox-Induced Reactions: Gold(III) complexes, such as bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]dihalidogold(III), are often unstable in biological media and can be reduced to the corresponding gold(I) species, particularly in the presence of reducing agents like glutathione (B108866). acs.org The dibromido gold(III) derivative undergoes both substitution to the dichlorido complex and reduction. acs.org
| Complex | Reactant/Condition | Observed Reaction | Product(s) | Citation |
|---|---|---|---|---|
| Bromido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | Chloride Ions (in cell culture medium) | Halide Exchange | Chlorido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | acs.org |
| Iodido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | Chloride Ions (in cell culture medium) | Halide Exchange & Ligand Scrambling | Chlorido(NHC)gold(I) and Bis(NHC)gold(I) | acs.org |
| Dichlorido[bis(1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene)]gold(III) | Chloride Solution (24h) | Slight Reduction | Bis(NHC)gold(I) complex (12.5%) | acs.org |
| Dibromido[bis(1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene)]gold(III) | Chloride Solution (24h) | Substitution & Reduction | Dichlorido(NHC)gold(III) complex (54.4%) and Bis(NHC)gold(I) complex (~5%) | acs.org |
Interaction with Biologically Relevant Nucleophiles (e.g., Thiols, Amino Acids) in Model Systems
The interaction of metal complexes derived from the 4,5-diphenyl-imidazole core with biological nucleophiles is critical for understanding their mechanism of action in biological systems. Studies on halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes have provided detailed insights.
Interaction with Amino Acids: The reactivity of these gold complexes with various amino acids found in cell culture media has been investigated. Interactions with non-thiol containing amino acids were generally not detected. acs.org For instance, the iodido(NHC)gold(I) complex did not directly react with amino acids but did undergo ligand scrambling to the bis(NHC)gold(I) species, a process that was slightly enhanced in the presence of glutamic acid and methionine. acs.org
Interaction with Thiols: Gold complexes are known to have a high affinity for thiol-containing compounds. acs.org The tripeptide glutathione (GSH), a key biological thiol, reacts readily with these gold complexes. Both the chlorido- and bromido-(NHC)gold(I) complexes react immediately with GSH. acs.org Furthermore, gold(III) complexes in this series were found to be completely reduced by GSH to the corresponding bis(NHC)gold(I) complex, indicating they may act as prodrugs that are activated by reduction in a cellular environment. acs.org
| Complex Series | Nucleophile | Observed Interaction | Citation |
|---|---|---|---|
| Halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | Non-thiol Amino Acids | No direct reaction detected; some influence on ligand scrambling. | acs.org |
| Halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | Glutathione (GSH) | Immediate reaction, forming a GSH-adduct. | acs.org |
| Bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]dihalidogold(III) | Glutathione (GSH) | Complete reduction to the corresponding Gold(I) complex. | acs.org |
Investigation of Aromaticity and Tautomerism of the Imidazole Ring System
Aromaticity: The imidazole ring is classified as an aromatic heterocycle. nih.govnumberanalytics.com This aromaticity arises from a sextet of π-electrons in the five-membered ring, which satisfies Hückel's rule. nih.govnumberanalytics.com The system consists of one electron from each of the four ring atoms and a lone pair from the N-1 nitrogen atom. nih.gov This aromatic character is a key contributor to the chemical stability and reactivity of the imidazole core. numberanalytics.comnumberanalytics.com Studies analyzing the effect of N-substituents have found that the aromaticity of azoles is sensitive to substitution at the nitrogen atoms. nih.govacs.org
Tautomerism: Prototropic tautomerism is a characteristic feature of N-unsubstituted imidazoles, where the proton on the nitrogen can shift between the two nitrogen atoms (N-1 and N-3). researchgate.net This results in two equivalent tautomeric forms. researchgate.net However, in this compound, the presence of the ethyl group at the N-1 position precludes this type of proton transfer. Therefore, this compound exists as a single, fixed tautomer and does not undergo the prototropic tautomerism characteristic of its unsubstituted counterpart, 4,5-diphenyl-1H-imidazole. This is a critical distinction, as the tautomeric state can significantly influence properties like hydrogen bonding capability and coordination chemistry. nih.gov
Exploration of Novel Cycloaddition and Rearrangement Reactions
While the imidazole ring itself is generally aromatic and stable, its derivatives can participate in cycloaddition and rearrangement reactions under specific conditions. Research on such reactions for this compound is not specifically documented in the available literature.
However, related imidazole derivatives have been shown to undergo these transformations. For example, some imidazole-2-thiol derivatives react with other molecules in base-catalyzed reactions to form fused heterocyclic systems like imidazo[2,1-b] nih.govresearchgate.netthiazines. researchgate.net The specific pathway of these cyclizations can be influenced by steric effects from substituents on the imidazole ring, such as phenyl groups. researchgate.net Other studies have shown that chalcones derived from imidazole-2-thiols can be cyclized to form pyrazolyl-imidazole-thiol systems. niscpr.res.in
Rearrangement reactions involving the imidazole core are less common. However, the synthesis of functionalized imidazoles can sometimes proceed through the rearrangement of other heterocyclic systems, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov Cationic rearrangements, like the Wagner-Meerwein rearrangement, are well-known in organic chemistry for altering carbon skeletons via carbocation intermediates, but their specific application starting from this compound has not been reported. msu.edu
Derivatization Strategies and Advanced Analytical Applications of 1 Ethyl 4,5 Diphenyl 1h Imidazole
Development of Fluorescent Labeling Reagents for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
The core of many analytical methods for compounds lacking a native chromophore or fluorophore is chemical derivatization. mdpi.com This process involves reacting the target analyte with a labeling reagent to form a derivative with strong UV absorption or fluorescence, enabling highly sensitive detection. mdpi.com The diphenyl-imidazole moiety is an excellent fluorophore, making its derivatives ideal for creating such labeling reagents for HPLC-FLD.
A prominent example derived from the 4,5-diphenyl-1H-imidazole core is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.govresearchgate.net This reagent has been successfully developed for the sensitive determination of compounds containing phenolic hydroxyl or primary and secondary amine groups. nih.govresearchgate.net
Key Research Findings:
Analysis of Bisphenol A (BPA): A sensitive HPLC-FLD method was developed for determining BPA in plasma samples using DIB-Cl as a fluorescent labeling reagent. The derivatization reaction is rapid, completing within 10 minutes at room temperature in the presence of triethylamine (B128534) (TEA), where DIB-Cl reacts with the phenolic hydroxyl group of BPA. nih.gov The resulting derivative is highly fluorescent and can be separated effectively on an ODS column. nih.gov The method demonstrated excellent linearity and a very low detection limit of 0.05 ng/ml. nih.gov
Analysis of Atomoxetine (B1665822): DIB-Cl has also been used to develop the first HPLC-fluorescence method for quantifying atomoxetine, an amine-containing drug, in human plasma. researchgate.net The derivatization occurs under mild conditions, and the resulting product is analyzed with fluorescence detection at excitation and emission wavelengths of 318 nm and 448 nm, respectively. researchgate.net This method proved to be rapid and sensitive, with a detection limit of 0.3 ng/mL, making it suitable for clinical research. researchgate.net
| Analyte | Matrix | Derivatization Conditions | Chromatographic Column | Mobile Phase | Detection Limit (S/N=3) | Linear Range | Reference |
|---|---|---|---|---|---|---|---|
| Bisphenol A (BPA) | Rabbit Plasma | 10 min at room temp. with TEA | ODS | Acetonitrile-water (90:10, v/v) | 0.05 ng/ml | 1.0-100 ng/ml | nih.gov |
| Atomoxetine | Human Plasma | Mild conditions | C18 | Isocratic | 0.3 ng/ml | 1-1000 ng/ml | researchgate.net |
Chemical Modification for Enhanced Chromatographic Separation and Detection Sensitivity
Chemical modification through derivatization serves a dual purpose: it enhances detection sensitivity and improves chromatographic separation. For analytes that are small, highly polar, and exhibit poor retention on standard reversed-phase columns, derivatization can generate more hydrophobic derivatives that are better retained and resolved. mdpi.com
The use of DIB-Cl exemplifies the enhancement of detection sensitivity, transforming poorly detectable compounds like BPA into highly fluorescent derivatives. nih.gov Beyond just adding a fluorophore, chemical modifications to the imidazole (B134444) core itself or to complexes involving the core can fine-tune chromatographic behavior.
Research on gold(I) and gold(III) complexes with a related N,N'-diethylated imidazole ligand, [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene], illustrates how subtle chemical modifications impact chromatographic separation. acs.orgnih.gov In HPLC analysis of these organometallic complexes, the nature of the halide ligand (chloride, bromide, or iodide) attached to the gold center significantly alters the retention time of the complex. acs.org
Key Research Findings:
The chlorido, bromido, and iodido complexes exhibit distinct retention times, demonstrating that modification of the ligand sphere directly influences the molecule's interaction with the stationary phase. acs.org
For instance, in one HPLC system, the retention times were 5.13 min for the chlorido complex, 5.92 min for the bromido complex, and 7.00 min for the iodido complex. acs.org This systematic change highlights a strategy for tuning separability.
Furthermore, reactions in a high-chloride environment, such as a cell culture medium, showed that the bromido complex quantitatively converts to the chlorido complex, which can be monitored by the shift in retention time. acs.orgnih.gov
| Complex | Retention Time (tR) | Reference |
|---|---|---|
| (NHC)Au(I)-Cl (Chlorido complex) | 5.13 min | acs.org |
| (NHC)Au(I)-Br (Bromido complex) | 5.92 min | acs.org |
| (NHC)Au(I)-I (Iodido complex) | 7.00 min | acs.org |
Strategies for Functionalization and Introduction of Spectroscopic Reporter Groups
The versatility of the 1-ethyl-4,5-diphenyl-1H-imidazole scaffold lies in the ability to chemically modify it to introduce specific functionalities. The primary strategy involves creating a derivative that contains both a spectroscopic reporter (the fluorophore) and a reactive group capable of covalently bonding with the target analyte.
The synthesis of DIB-Cl is a perfect illustration of this strategy. The 4,5-diphenyl-imidazole core serves as the stable, highly fluorescent reporter group. This core is functionalized at the 2-position with a benzoyl chloride group. nih.gov The benzoyl chloride is a reactive moiety that readily couples with nucleophiles such as phenols and amines, forming a stable amide or ester linkage. nih.govresearchgate.net
The synthesis of the imidazole core itself allows for wide-ranging substitutions. Multicomponent reactions involving benzil (B1666583) (or other 1,2-dicarbonyl compounds), an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) are commonly employed to build the substituted imidazole ring system. nih.govsciepub.com This flexibility allows for the introduction of various functional groups onto the phenyl rings or directly onto the imidazole nitrogen, tailoring the reagent's solubility, reactivity, and spectroscopic properties. For example, derivatives have been synthesized with thio-groups at the 2-position, which can then be coupled with other molecules. scirp.org This synthetic accessibility is crucial for developing a diverse toolkit of analytical reagents based on the diphenyl-imidazole structure.
Application in Method Development for the Analysis of Complex Chemical Mixtures
The true test of an analytical reagent is its performance in the analysis of real-world, complex samples where selectivity and sensitivity are paramount. Derivatization methods using reagents based on this compound have proven effective in these challenging applications, particularly in biological matrices.
The methods developed for BPA and atomoxetine highlight this capability. nih.govresearchgate.net Biological fluids like plasma contain a multitude of endogenous compounds that can interfere with the analysis of a target analyte. A successful method must be able to selectively detect and accurately quantify the analyte of interest despite this complex background.
Case Study: BPA in Rabbit Plasma
Challenge: To measure trace levels of BPA in a complex biological matrix.
Solution: A method was developed involving pre-column derivatization with DIB-Cl. nih.gov After derivatization, the resulting fluorescent DIB-BPA derivative was extracted and analyzed by HPLC-FLD. nih.gov
Outcome: The method demonstrated high sensitivity and excellent recovery. When known amounts of BPA (1.0 and 100 ng/ml) were added to (spiked into) rabbit plasma, the analytical recovery was approximately 95%, indicating that the method accurately measures the analyte with minimal interference from the plasma matrix. nih.gov This successful application validates the reagent's utility for bioanalysis. nih.gov
This and other similar applications demonstrate that derivatization with reagents like DIB-Cl is a robust strategy for developing reliable analytical methods for quantifying trace-level compounds in complex chemical mixtures. nih.govresearchgate.net
Applications of 1 Ethyl 4,5 Diphenyl 1h Imidazole in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry and Metal Complexes
The nitrogen atoms within the imidazole (B134444) ring of 1-ethyl-4,5-diphenyl-1H-imidazole possess lone pairs of electrons, making them excellent donors and enabling the molecule to act as a potent ligand in coordination chemistry. This characteristic is fundamental to its use in forming stable metal complexes and as a precursor to N-Heterocyclic Carbenes (NHCs), which are pivotal in modern catalysis.
Synthesis and Characterization of N-Heterocyclic Carbene (NHC) Precursors and Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands to traditional phosphines, primarily due to their strong σ-donating properties and the structural versatility of their precursors. researchgate.net The synthesis of NHC precursors, typically imidazolium (B1220033) salts, is a critical first step. For derivatives of this compound, this process involves the formation of the core imidazole ring followed by N-alkylation.
The synthesis often begins with the reaction of benzil (B1666583) with paraformaldehyde and ammonium (B1175870) acetate (B1210297) in an appropriate solvent like acetic acid to yield the 4,5-diphenyl-1H-imidazole backbone. researchgate.net Subsequent alkylation of this imidazole is a common strategy to introduce the ethyl group and to form the imidazolium salt precursor. researchgate.netacs.org For instance, the N,N'-diethylated analogue, 1,3-diethyl-4,5-diphenylimidazolium, is synthesized by reacting 4,5-diphenyl-1H-imidazole with iodoethane (B44018) in the presence of a base like sodium hydride. researchgate.net A similar mono-alkylation process yields the 1-ethyl-4,5-diphenyl-1H-imidazolium salt.
These imidazolium salts are stable, air-tolerant solids that serve as direct precursors to NHCs. The carbene is typically generated in situ by deprotonation of the imidazolium salt at the C2 position using a strong base. nih.gov Alternatively, transmetalation using silver(I) oxide can be employed to generate an Ag-NHC complex, which then serves as an efficient NHC transfer agent to other metals. nih.gov
Gold(I) and Gold(III) complexes containing the [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] ligand have been successfully synthesized and characterized. researchgate.net X-ray crystallography of these complexes reveals key structural details:
In the linear Gold(I) complexes, the Au(I)-halide bond distance increases with the atomic radius of the halide (Cl < Br < I). researchgate.net
Upon oxidation to Gold(III), the metal center adopts a square planar geometry. researchgate.net
The NHC moieties in the complexes are typically oriented perpendicularly to the coordination plane. researchgate.net
A structurally similar compound, 1-ethyl-2,4,5-triphenyl-1H-imidazole, has also been synthesized and its crystal structure determined, providing further insight into the steric and electronic properties of these large, substituted imidazole ligands. researchgate.net
Catalytic Applications of Imidazole-Derived Metal Complexes in Organic Transformations
The metal complexes derived from this compound and its NHC analogues are effective catalysts for a variety of organic transformations. The strong σ-donating ability of the NHC ligand stabilizes the metal center and enhances its catalytic activity.
Gold(I)-NHC complexes derived from 1,3-diethyl-4,5-diphenyl-1H-imidazole have shown significant potential in medicinal chemistry, demonstrating reactivity towards biological nucleophiles like glutathione (B108866), which is relevant for applications such as anticancer therapies. researchgate.net While not a traditional organic transformation, this highlights the catalytic and reactive nature of these complexes.
Furthermore, related imidazole derivatives showcase the broader catalytic utility of this compound class. For example, 1-ethyl-4-(tributylstannyl)-1H-imidazole is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds. sigmaaldrich.com The synthesis of this stannylated imidazole can be achieved with high regioselectivity using palladium-mediated hydrostannylation. sigmaaldrich.com Metal complexes of other elaborately substituted 4,5-diphenyl-1H-imidazole ligands have also been synthesized and investigated for their catalytic potential. nih.gov
Development of Functional Materials
The rigid, π-conjugated system of the 4,5-diphenyl-imidazole core, combined with the tunability offered by the N-ethyl substituent, makes this molecule an excellent candidate for the development of advanced functional materials with specific optical and electronic properties.
Nonlinear Optical (NLO) Materials and Their Photonic Applications
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics due to their fast response times and high nonlinearities. nih.gov The NLO properties arise from the ease of polarizability of the extended π-electron systems within the molecules. nih.gov
A closely related derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, has been synthesized and its NLO properties thoroughly investigated using the Z-scan technique. nih.govrsc.orgrsc.org The study revealed that this compound exhibits strong third-order NLO behavior, characterized by a negative nonlinear refractive index (n₂) which indicates a self-defocusing effect. rsc.orgrsc.org The presence of donor and acceptor groups across the π-conjugated system facilitates intramolecular charge transfer, which is crucial for high NLO activity. nih.gov
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support the experimental findings, showing a small HOMO-LUMO energy gap and high hyperpolarizability values, confirming the material's potential for NLO applications. nih.govrsc.org
| Parameter | Value |
|---|---|
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |
| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |
Fluorescent Materials and Chemosensors for Specific Ion Detection (e.g., Iron(III) Ions)
The inherent fluorescence of the diphenyl-imidazole core can be harnessed to create chemosensors for the detection of specific ions. A chemosensor operates by interacting with a target analyte to produce a detectable signal, such as a change in fluorescence intensity. znaturforsch.com
Derivatives of 4,5-diphenyl-1H-imidazole have been successfully developed as highly selective "turn-off" fluorescent chemosensors for the detection of iron(III) ions (Fe³⁺). tandfonline.com In these systems, the imidazole derivative exhibits strong fluorescence, which is selectively quenched upon binding with Fe³⁺ ions. This quenching effect is not observed with a wide range of other common cations, demonstrating the sensor's high specificity. tandfonline.comznaturforsch.com The detection mechanism is attributed to the coordination of the Fe³⁺ ion with the nitrogen atoms of the imidazole ring, which disrupts the excited state deactivation pathway of the fluorophore.
The performance of these sensors is notable, with detection limits reaching the micromolar range, making them suitable for environmental and biological applications. znaturforsch.commdpi.com
| Parameter | Observation |
|---|---|
| Target Analyte | Iron(III) ion (Fe³⁺) |
| Sensing Mechanism | Fluorescence Quenching ("Turn-Off") |
| Emission Wavelength | ~390-435 nm |
| Selectivity | High selectivity for Fe³⁺ over other cations |
Other imidazole-based systems have also been designed to detect different ions, such as Cu²⁺, showcasing the versatility of this scaffold in sensor design. rasayanjournal.co.in
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The imidazole ring is an excellent building block for supramolecular assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (N). nih.gov
The structure of this compound, with its planar imidazole core and bulky phenyl groups, lends itself to forming well-defined solid-state structures through crystal engineering. The packing of these molecules in a crystal is dictated by a combination of weak intermolecular forces. Crystal structure analyses of closely related diphenyl-imidazole derivatives reveal the prevalence of intermolecular hydrogen bonds (like C-H···O and C-H···N) and C-H···π interactions, which link individual molecules into larger, organized assemblies. researchgate.netwikipedia.org
For example, the crystal structure of 1-ethyl-2,4,5-triphenyl-1H-imidazole shows a complex packing arrangement where molecules are organized into specific orientations within the unit cell. researchgate.net Similarly, phenyl-pyrenoimidazole systems can form diverse supramolecular structures, from simple linear chains to complex helical networks and layered π-π stacking assemblies, demonstrating the power of these synthons in creating ordered materials. acs.org These ordered arrangements are crucial for developing materials with anisotropic properties, such as those needed for proton-exchange membranes in fuel cells, where imidazole derivatives have been explored as proton carriers. The principles of crystallization-driven self-assembly can be used to control the formation of these complex architectures with precision. mdpi.com
Exploitation of Piezochromic Luminescence Phenomena
The phenomenon of piezochromic luminescence, where a material changes its fluorescence color in response to mechanical pressure, is a fascinating area of materials science with potential applications in pressure sensing, security papers, and data storage. While direct research on the piezochromic luminescence of this compound is not extensively documented in publicly available literature, studies on structurally related imidazole derivatives provide insights into the potential of this class of compounds.
Research on pyridyl-substituted imidazoles has demonstrated the tunability of their mechanochromic luminescence. For instance, a triphenylimidazole derivative was initially found to be unresponsive to mechanical stimuli. rsc.org However, upon treatment with hydrochloric acid vapor, a significant mechanochromic luminescence shift of 37 nm was observed. rsc.org This acid-induced enhancement of piezochromic behavior is attributed to the mixing of protonated molecules on the crystal surface with the non-protonated molecules in the crystal's interior. rsc.org This finding suggests that the luminescent properties of this compound could potentially be modulated through similar chemical modifications, opening avenues for the rational design of new piezochromic materials.
The table below summarizes the mechanochromic luminescence (MCL) properties of a related triphenylimidazole derivative upon acid treatment.
Table 1: Mechanochromic Luminescence (MCL) Shift of a Triphenylimidazole Derivative
| Compound | Treatment | MCL Shift (nm) |
|---|---|---|
| Triphenylimidazole Derivative | None | 0 |
| Triphenylimidazole Derivative | HCl vapor | 37 |
Data sourced from a study on pyridyl-substituted imidazole crystals. rsc.org
Utilization as Precursors and Building Blocks in the Synthesis of Complex Organic Molecules
The imidazole scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the construction of more complex molecules, including pharmaceuticals and functional materials. This compound, with its specific substitution pattern, offers a unique platform for further chemical elaboration. The ethyl group at the 1-position and the phenyl groups at the 4- and 5-positions influence the reactivity of the imidazole core and provide handles for various chemical transformations.
Imidazole derivatives are widely recognized for their role as building blocks. For example, 4,5-diphenyl-1H-imidazole-1,2-diamine serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry. The amino groups at the 1 and 2 positions can undergo nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives. While specific examples detailing the use of this compound as a direct precursor in multi-step total synthesis are not prevalent in the literature, its structural motifs are found in more complex systems. For instance, the core structure is part of larger molecules designed as fluorescent chemosensors. nih.gov
The synthesis of various substituted 4,5-diphenyl-1H-imidazoles highlights the accessibility of this core structure for creating a library of compounds with diverse functionalities. These synthetic routes often involve one-pot multi-component reactions, demonstrating the efficiency with which the 4,5-diphenyl-imidazole framework can be constructed and subsequently modified. researchgate.net
Potential in Agrochemical Research and Development (Focus on Chemical Mechanisms and Properties)
The imidazole ring is a key component in a variety of agrochemicals, including fungicides and herbicides. nih.gov The biological activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in target organisms. While specific studies on the agrochemical applications of this compound are limited, the known activities of related imidazole derivatives provide a strong rationale for its investigation in this area.
Antifungal Activity:
The primary mechanism of action for many imidazole-based fungicides is the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to membrane disruption and ultimately cell death. Research on various 4,5-diphenyl-1H-imidazole derivatives has demonstrated their potential as antifungal agents. For example, a series of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and screened for their antifungal activity against Candida albicans. researchgate.net One of the derivatives, compound 1d , showed potent activity against this fungal strain. researchgate.net
The table below presents the antifungal activity of a related indolylimidazole derivative.
Table 2: Antifungal Activity of a 4,5-Diphenyl-1H-imidazole Derivative
| Compound | Target Organism | Activity |
|---|---|---|
| 1d (a 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivative) | Candida albicans | Potent |
Data from a study on indolylimidazole derivatives. researchgate.net
Herbicidal Activity:
Certain imidazole derivatives have been investigated for their herbicidal properties. For instance, a series of 1-propyl-5-substituted imidazoles were synthesized and evaluated for their bleaching activity on lettuce seedlings. researchgate.net Some of these analogs caused significant bleaching injury at low concentrations. researchgate.net The bleaching effect is often linked to the inhibition of pigment biosynthesis in plants. Another significant target for herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). doi.org While direct inhibition of PPO by this compound has not been reported, the broad-spectrum herbicidal activity of other PPO-inhibiting diphenyl ether derivatives suggests that the diphenyl substitution pattern could be a valuable feature in the design of new herbicides. doi.org
The chemical properties of this compound, such as its lipophilicity conferred by the ethyl and phenyl groups, could enhance its ability to penetrate the waxy cuticles of plants and the cell membranes of fungi, which is a crucial factor for its potential efficacy as an agrochemical. Further structure-activity relationship (SAR) studies would be necessary to optimize the substitution pattern of the imidazole ring to maximize its desired biological activity while minimizing potential off-target effects.
Future Research Directions and Unexplored Avenues for 1 Ethyl 4,5 Diphenyl 1h Imidazole
Exploration of Novel, Sustainable, and Scalable Synthetic Pathways
The synthesis of polysubstituted imidazoles, including 1-Ethyl-4,5-diphenyl-1H-imidazole, has traditionally relied on methods like the Debus-Radziszewski reaction. However, these methods are often plagued by limitations such as poor yields and the formation of side products, which hinder their large-scale applicability. researchgate.net Future research must prioritize the development of novel synthetic strategies that are not only efficient but also sustainable and scalable.
One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has shown success in the synthesis of 4(5)-aryl-1H-imidazoles. nih.gov Further investigation into direct C-H arylation techniques could offer a more atom-economical approach to diaryl-imidazoles. nih.gov Additionally, exploring alternative, greener solvents and catalysts will be crucial for developing environmentally benign synthetic routes. rsc.org A significant advancement would be the development of one-pot syntheses that minimize purification steps and maximize yield, making the production of this compound and its analogs more practical for industrial applications. rsc.org The development of scalable methods, such as those demonstrated for N-functionalized imidazoles using commodity starting materials, could significantly enhance the availability of this compound for broader research and commercial use. researchgate.netacs.org
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic pathways mentioned above, a deeper understanding of reaction kinetics and mechanisms is essential. The application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring offers a powerful tool to achieve this. Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout a chemical reaction. youtube.comyoutube.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction mechanisms. youtube.com
Future research should focus on implementing in-situ FTIR and other process analytical technologies (PAT) to monitor the synthesis of this compound. youtube.comrsc.org This would enable the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to improved yields and purity. Three-dimensional infrared spectra collected over the course of the reaction can be deconvoluted to create detailed concentration profiles for each species involved. youtube.com
In-depth Theoretical Modeling of Excited State Dynamics and Reaction Energetics
Computational chemistry offers a powerful lens through which to investigate the fundamental properties of this compound at the molecular level. In-depth theoretical modeling, using methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), can provide invaluable insights into its electronic structure, excited-state dynamics, and reaction energetics. researchgate.netresearchgate.netnih.gov
Future theoretical studies should aim to:
Model Excited State Dynamics: Elucidate the photophysical processes that govern the fluorescence and chemiluminescence of this compound and its derivatives. This includes understanding the pathways for intersystem crossing and internal conversion, which are crucial for designing more efficient light-emitting materials. nih.govrsc.org
Calculate Reaction Energetics: Predict the activation energies and reaction pathways for its synthesis and decomposition. researchgate.netrsc.org This can guide the experimental design of more efficient synthetic routes and predict the stability of the compound under various conditions.
Probe Molecular Interactions: Simulate how this compound interacts with other molecules, such as metal ions or biological targets. This can aid in the design of new sensors and therapeutic agents. researchgate.netinformaticsjournals.co.in
Design and Synthesis of Multifunctional Materials Based on the Imidazole (B134444) Framework
The imidazole core is a versatile building block for the creation of advanced functional materials. researchgate.net The unique electronic properties and the potential for functionalization at multiple positions make this compound and its derivatives promising candidates for a range of material science applications.
Future research in this area should focus on:
Optoelectronic Materials: Lophine derivatives have shown potential in optoelectronic applications. psu.edu Further research could explore the use of this compound in the development of organic light-emitting diodes (OLEDs), nonlinear optical materials, and two-photon absorption chromophores. psu.edunih.gov The imidazole ring's electron-withdrawing ability makes it an ideal component in D-π-A (donor-π-acceptor) type chromophores. nih.gov
Fluorescent Polymers: Incorporating the this compound moiety into polymer chains could lead to new fluorescent materials with tailored properties for applications in sensing and imaging. researchgate.net
| Research Area | Potential Application | Key Properties to Exploit |
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Electron Affinity researchgate.netbohrium.com |
| Nonlinear Optics | Optical Data Storage | High Two-Photon Absorption Cross-Section nih.govresearchgate.net |
| Polymer Science | Fluorescent Polymers | Photoluminescence, Tunable Emission Spectra researchgate.netbohrium.com |
Development of New Catalytic Transformations Utilizing Imidazole-Derived Ligands
Imidazole derivatives are well-established precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands in homogeneous catalysis. nih.govacs.org The formation of an imidazolium (B1220033) salt from this compound, followed by deprotonation, would yield a corresponding NHC.
Future research should explore the synthesis of novel NHC ligands derived from this compound and their application in a variety of catalytic transformations. acs.org This could include cross-coupling reactions, metathesis, and asymmetric catalysis. csic.es The steric and electronic properties of the NHC can be fine-tuned by modifying the substituents on the imidazole ring, allowing for the development of highly selective and active catalysts. nih.gov The potential for these NHC-metal complexes to catalyze new and challenging chemical transformations is a rich area for future investigation. nih.govacs.org
Investigation of Supramolecular Assemblies and Self-Healing Materials
The imidazole moiety's ability to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for supramolecular chemistry. uminho.ptmdpi.com This opens up exciting possibilities for the creation of self-assembling systems and "smart" materials.
A particularly promising avenue is the development of self-healing materials. siena.eduresearchgate.netnih.govnih.govrsc.org By incorporating this compound into a polymer network, the reversible nature of metal-imidazole coordination or hydrogen bonding can be harnessed to create materials that can repair themselves after damage. siena.edunih.gov Future research could focus on:
Tuning Mechanical Properties: Investigating how the nature of the metal ion and the polymer backbone affects the mechanical strength and healing efficiency of the material. siena.eduresearchgate.net
Stimuli-Responsive Materials: Designing materials that heal in response to specific stimuli, such as light or temperature changes.
| Dynamic Interaction | Healing Mechanism | Potential Advantage |
| Zinc-Imidazole Coordination | Reversible bond formation and breakage | Tunable mechanical strength and efficient healing siena.edunih.gov |
| Hydrogen Bonding | Reversible non-covalent interactions | Fast healing under mild conditions siena.edunih.govrsc.org |
Exploration of Novel Analytical Applications in Environmental and Industrial Monitoring
Lophine and its derivatives are known for their fluorescence and chemiluminescence properties, which have been utilized in various analytical applications. researchgate.netnih.govnih.gov this compound, as a member of this family, holds significant potential for the development of novel sensors for environmental and industrial monitoring.
Future research should focus on designing and synthesizing derivatives of this compound that act as selective and sensitive fluorescent or colorimetric chemosensors for:
Metal Ions: Detecting heavy metal pollutants like iron (Fe³⁺), copper (Cu²⁺), and others in water samples is of critical importance. seejph.comnih.govnih.govresearchgate.netrsc.org The imidazole nitrogen atoms can act as binding sites for these ions, leading to a detectable change in the molecule's photophysical properties. uminho.ptseejph.com
Anions and Small Molecules: The development of probes for anions and important industrial small molecules is another area of interest. bohrium.com
The high sensitivity and potential for real-time monitoring make these imidazole-based sensors attractive for on-site environmental analysis and process control in industrial settings. researchgate.net
Q & A
Q. What are the common synthetic routes for 1-Ethyl-4,5-diphenyl-1H-imidazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-component condensation reactions. For example:
- Condensation with Allylation : A mixture of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole and allyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide yields substituted derivatives .
- Oxidative Synthesis : One-pot oxidative methods using internal alkenes and ammonium acetate under controlled temperatures (e.g., 80–100°C) produce trisubstituted imidazoles with high regioselectivity .
- Catalyst Optimization : Heterogeneous catalysts (e.g., silica-supported acids) enhance yields (up to 95%) and enable reusability for 3 cycles without significant loss in activity .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy : FT-IR identifies functional groups (e.g., C–N stretching at ~1600 cm⁻¹), while UV-Vis confirms π→π* transitions in the aromatic system .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral deviations (e.g., planar imidazole rings with <0.005 Å deviation) . Hydrogen bonding (C–H⋯O) and packing interactions (C–H⋯π) are analyzed using ORTEP-3 and Mercury for visualization .
Advanced Research Questions
Q. How do computational tools like DFT and Hirshfeld analysis aid in understanding molecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MESP) surfaces to predict reactive sites. For example, electron-deficient regions correlate with hydrogen-bond acceptor sites .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 15% H⋯H, 10% C⋯O interactions) and visualizes crystal packing using CrystalExplorer .
- Molecular Docking : Screens binding affinities to biological targets (e.g., EGFR kinase) using AutoDock Vina, with RMSD values <2.0 Å indicating stable binding .
Q. How can crystallographic software resolve discrepancies in experimental vs. computational structural data?
Methodological Answer:
- SHELX Suite : Refines X-ray data (SHELXL) to adjust thermal displacement parameters (Ueq) and validate bond-length outliers (e.g., C–N bonds deviating >0.02 Å from DFT predictions) .
- Mercury CSD : Compares experimental structures with Cambridge Structural Database (CSD) entries to identify packing similarities and validate hydrogen-bond motifs .
- ORTEP for Windows : Generates anisotropic displacement ellipsoid plots to highlight conformational flexibility (e.g., allyl group dihedral angles >80°) .
Q. What strategies address contradictions in biological activity data for imidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing groups at R2) correlates with enhanced antimicrobial activity .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP >5 indicates poor solubility), guiding synthetic modifications .
- In Vitro/In Vivo Correlation : Cytotoxicity assays (e.g., MTT on HeLa cells) validate computational predictions of IC50 values .
Q. How do substituent effects influence the electronic properties of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO2) at R4 reduces HOMO-LUMO gaps by 0.5 eV, enhancing reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents (e.g., biphenyl at R1) increase dihedral angles (>35°), reducing π-stacking efficiency in crystal lattices .
- Spectroscopic Validation : UV-Vis redshift (Δλ = 20 nm) observed with electron-donating groups (e.g., -OCH3) confirms extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
